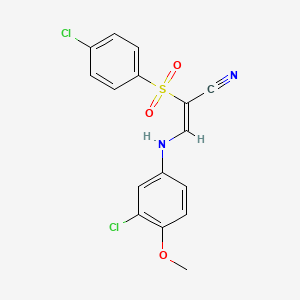

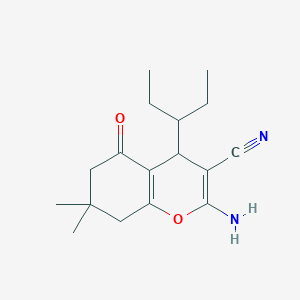

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct information available on the synthesis of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide”, there are related studies on the synthesis of benzothiazole derivatives . For instance, a study describes the synthesis of 2-substituted benzothiazoles from N-benzoyl- and N-Boc-protected amino acids, using molecular iodine as a catalyst . Another study mentions the cyclization of unsymmetrical thioureas to afford N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2 (3H)-imine compounds .Aplicaciones Científicas De Investigación

Pharmacological Evaluation and Drug Development

Novel 4-thiazolidinone derivatives, including those related to benzothiazole scaffolds, have been designed, synthesized, and evaluated for their pharmacological properties. These compounds, including structures akin to N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, have shown considerable anticonvulsant activity and potential as benzodiazepine receptor agonists without impairing learning and memory, indicating their potential application in neurological conditions (Faizi et al., 2017).

Antitumor and Anticancer Activity

Benzothiazole derivatives have been explored for their antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms have undergone metabolic conversion to explore their role in anticancer activity. These studies have shown selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer, highlighting the compound's potential in cancer treatment (Kashiyama et al., 1999).

Environmental Studies and Toxicology

Research on environmental phenolic and xenobiotic heterocyclic aromatic compounds, including benzothiazoles, has assessed their accumulation in human adipose tissue. Such studies are crucial for understanding the environmental impact and potential toxicity of these compounds, which can inform safety regulations and environmental protection efforts (Wang, Asimakopoulos, & Kannan, 2015).

Mecanismo De Acción

Biochemical Pathways

Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. Without knowing the specific target of “N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide”, it’s difficult to determine which pathways it might affect .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Without this information, it’s difficult to predict the effects of "this compound" .

Propiedades

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-14-11-12-17-19(13-14)26-21(22-17)23-20(24)16-9-5-6-10-18(16)25-15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNCPCGMZTZWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)

![(2R,3R,4R)-2-[(2R,3S,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/no-structure.png)

![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)

![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)

![6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2964877.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2964881.png)

![Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2964882.png)

![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)